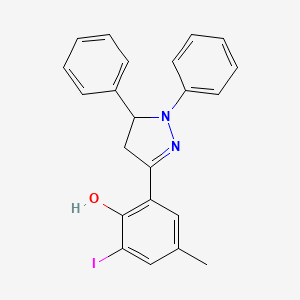
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring, phenyl groups, an iodine atom, and a cyclohexadienone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the pyrazolidine ring. This can be achieved through the reaction of hydrazine with a suitable diketone, followed by the introduction of phenyl groups via Friedel-Crafts acylation. The cyclohexadienone moiety is then synthesized separately and coupled with the pyrazolidine intermediate under controlled conditions. The final step involves the iodination of the compound using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-chloro-4-methylcyclohexa-2,4-dien-1-one: Similar structure but with a chlorine atom instead of iodine.
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-bromo-4-methylcyclohexa-2,4-dien-1-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, potentially leading to distinct chemical and biological behaviors.
Eigenschaften
CAS-Nummer |
259535-04-1 |
|---|---|
Molekularformel |
C22H19IN2O |
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
2-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-6-iodo-4-methylphenol |
InChI |
InChI=1S/C22H19IN2O/c1-15-12-18(22(26)19(23)13-15)20-14-21(16-8-4-2-5-9-16)25(24-20)17-10-6-3-7-11-17/h2-13,21,26H,14H2,1H3 |
InChI-Schlüssel |
HPJSRQDFCGJJEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)I)O)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
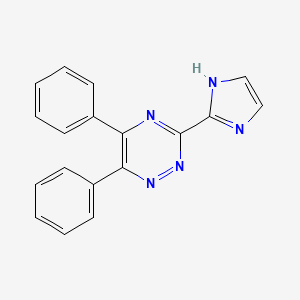
![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
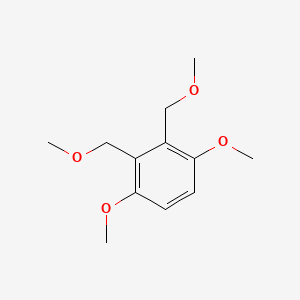
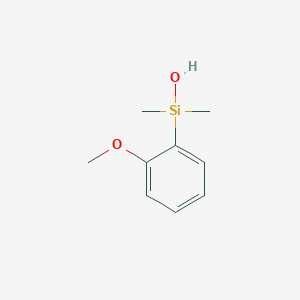
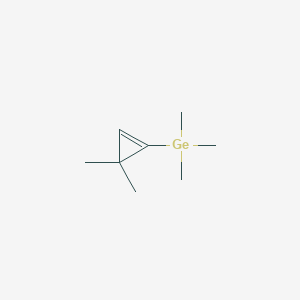
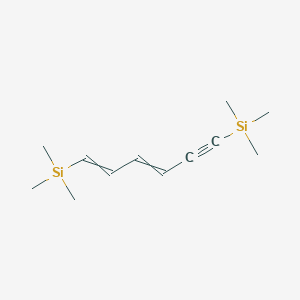
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
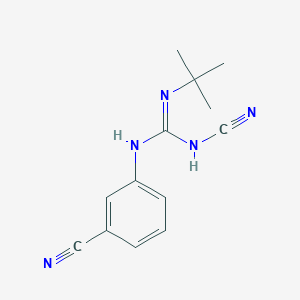
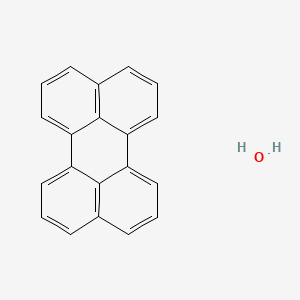
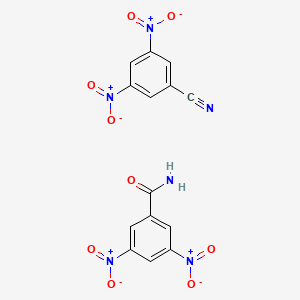
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)

